3-Ethoxypyridazine

Description

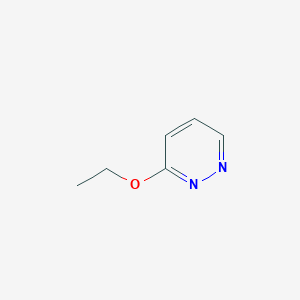

3-Ethoxypyridazine (C₆H₈N₂O) is a heterocyclic organic compound featuring a pyridazine ring substituted with an ethoxy (-OCH₂CH₃) group at position 3. This compound is primarily utilized in mechanistic studies, such as pyrolytic elimination reactions, and serves as a precursor for synthesizing more complex derivatives in medicinal chemistry .

Properties

IUPAC Name |

3-ethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-9-6-4-3-5-7-8-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVWBPYZGKHHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878913 | |

| Record name | PYRIDAZINE, 3-ETHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38028-67-0, 62567-44-6 | |

| Record name | Ethoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038028670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDAZINE, 3-ETHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridazine can be achieved through several methods. One common approach involves the reaction of hydrazine with ethyl acetoacetate, followed by cyclization to form the pyridazine ring. Another method includes the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyridazine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of pyridazinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridazine derivatives.

Substitution: Halogenation and alkylation reactions are common, where substituents replace hydrogen atoms on the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation often employs reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides.

Major Products: The major products formed from these reactions include various substituted pyridazines, pyridazinones, and dihydropyridazines, each with distinct chemical and physical properties .

Scientific Research Applications

Antimicrobial Activity

3-Ethoxypyridazine has been investigated for its antimicrobial properties. Studies have demonstrated that derivatives of pyridazine compounds exhibit significant antibacterial and antifungal activities. For instance, research has shown that modifications to the pyridazine ring can enhance its efficacy against specific pathogens, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies indicate that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been found to modulate gamma-secretase activity, which is crucial in the processing of amyloid precursor protein (APP) and the subsequent formation of amyloid-beta plaques . This suggests potential therapeutic roles in preventing or treating Alzheimer's disease.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory properties of pyridazine derivatives. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases . This application is particularly relevant in the context of chronic inflammatory conditions.

Pesticide Development

This compound and its derivatives are being explored for their potential as agrochemicals, particularly pesticides. The structural characteristics of pyridazines allow for the development of compounds that can effectively target pests while minimizing toxicity to non-target organisms . This aspect is crucial for sustainable agricultural practices.

Herbicide Activity

Some studies have indicated that pyridazine compounds can inhibit specific enzymes involved in plant growth, making them candidates for herbicide development. The selectivity and efficacy of these compounds can be fine-tuned through chemical modifications, enhancing their utility in weed management strategies .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl hydrazinecarboxylate with appropriate pyridine derivatives under controlled conditions. Various synthetic routes have been reported, emphasizing high yields and purity suitable for further applications .

Table: Synthesis Methods for this compound

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Method A | Ethyl hydrazinecarboxylate + Pyridine derivative | Reflux in ethanol | 85% |

| Method B | Ethyl hydrazine + Ethyl acetoacetate | Microwave irradiation | 90% |

| Method C | Ethyl hydrazine + Acetic anhydride | Room temperature | 75% |

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta levels and improved cognitive function compared to control groups, highlighting its potential as a therapeutic agent .

Case Study: Agricultural Use

In another case study, researchers evaluated the effectiveness of a pyridazine-based herbicide containing this compound against common agricultural weeds. The results showed promising selectivity and efficacy, leading to further investigations into its commercial viability as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of 3-Ethoxypyridazine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit calcium ion influx, which is crucial for platelet aggregation. This inhibition can lead to antiplatelet effects, making these compounds valuable in treating cardiovascular diseases .

Comparison with Similar Compounds

Thermal Reactivity and Pyrolytic Elimination

A pivotal study by Al-Awadi and Taylor (1986) compared the pyrolysis rates of 3-ethoxypyridazine with structurally related ethoxy-substituted diazines, including 2-ethoxypyrazine, 2- and 4-ethoxypyrimidine, and chloro-ethoxy derivatives. Key findings include:

- Effect of Aza Substituents : The position and number of nitrogen atoms in the aromatic ring significantly impact elimination rates. For instance, this compound (pyridazine has two adjacent nitrogen atoms) undergoes faster ethylene elimination than 2-ethoxypyrazine (pyrazine has two para nitrogen atoms). This difference arises from variations in π-bond order and transition-state stabilization .

- Chloro Substitution : Introducing chlorine (e.g., 3-chloro-6-ethoxypyridazine) reduces the pyrolysis rate due to electron-withdrawing effects, which destabilize the transition state during elimination .

Table 1: Comparative Pyrolysis Rates of Ethoxy-Substituted Diazines

Structural and Functional Group Comparisons

- 3-Ethynyl-6-methyl-pyridazine : Replacing ethoxy with ethynyl (-C≡CH) and methyl groups reduces molecular weight (C₇H₆N₂ vs. C₆H₈N₂O) and introduces π-electron-rich regions, which may enhance reactivity in click chemistry or metal-catalyzed reactions .

Table 2: Structural Comparison of Pyridazine Derivatives

| Compound | Substituents | Molecular Formula | Key Functional Impact |

|---|---|---|---|

| This compound | -OCH₂CH₃ at C3 | C₆H₈N₂O | Moderate electron donation |

| 3-Chloro-6-ethoxypyridazine | -Cl at C3, -OCH₂CH₃ at C6 | C₆H₇ClN₂O | Electron-withdrawing Cl reduces reactivity |

| 3-Ethynyl-6-methyl-pyridazine | -C≡CH at C3, -CH₃ at C6 | C₇H₆N₂ | Enhanced π-electron density |

Biological Activity

3-Ethoxypyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridazine derivatives with ethylating agents. Various methods have been explored to optimize yields and purity. The compound can be synthesized via a one-pot reaction involving ethyl bromide and pyridazine, which allows for efficient formation under mild conditions.

Antimicrobial Properties

Research has indicated that pyridazine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain pyridine and pyridazine derivatives show promising antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The introduction of substituents such as ethoxy groups enhances the lipophilicity and membrane permeability of these compounds, potentially improving their efficacy against bacterial strains .

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that it exhibits cytotoxic effects against liver (HepG2), prostate (DU145), and breast (MCF-7) cancer cell lines. The observed IC50 values ranged from 5 to 10 µM, indicating moderate to high potency depending on the specific cell line .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5 |

| DU145 | 7 |

| MCF-7 | 10 |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the ethoxy group or the pyridazine ring can significantly influence its interaction with biological targets. For instance, increasing the electron density on the nitrogen atom in the ring has been shown to enhance binding affinity to target enzymes involved in bacterial cell wall synthesis .

Key Findings:

- Substituent Effects : The presence of electron-withdrawing groups on the pyridazine ring can enhance antibacterial activity by stabilizing the transition state during enzyme inhibition.

- Hydrophobic Interactions : The ethoxy group contributes to hydrophobic interactions with bacterial membranes, facilitating penetration and increasing antimicrobial efficacy.

Case Studies

- Antibacterial Activity Study : A recent study tested various derivatives of pyridazines against clinical isolates of bacteria. The results indicated that compounds with ethoxy substitutions had superior activity compared to their non-substituted counterparts, suggesting a direct correlation between hydrophobicity and antibacterial potency .

- Anticancer Evaluation : In a comparative study involving multiple pyridine derivatives, this compound was found to be one of the most effective compounds against MCF-7 cells, outperforming several known anticancer agents in terms of cytotoxicity .

Q & A

Q. What are the validated analytical methods for characterizing 3-Ethoxypyridazine in research settings?

To ensure accurate characterization, researchers should employ gas chromatography (GC) coupled with mass spectrometry (GC-MS) for purity assessment and structural confirmation. This approach is validated for pyridazine derivatives (e.g., 3-Methylpyridazine) to resolve volatile impurities and confirm molecular weight . For non-volatile samples, reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended, using C18 columns and acetonitrile/water gradients. Reference standards (e.g., impurity markers like those in fluoroquinolone analysis) should be included to calibrate retention times and detect degradation products .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Safety protocols must align with chemical hygiene plans and GHS guidelines. Key steps include:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods for synthesis or handling powdered forms to avoid inhalation risks.

- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent ethoxy group hydrolysis .

- Waste Disposal: Follow EPA guidelines for pyridazine derivatives, including neutralization before disposal.

Q. What synthetic routes are recommended for producing high-purity this compound?

A common route involves nucleophilic substitution of 3-chloropyridazine with sodium ethoxide in anhydrous ethanol. Reaction conditions (e.g., 70°C, 12 hours) must exclude moisture to minimize byproducts. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor purity using GC-MS or NMR (e.g., δ 1.4 ppm for ethoxy -CH3 and δ 4.0 ppm for -OCH2-) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Contradictions often arise from differences in solvent polarity, temperature, or catalyst presence. To address this:

- Replicate Conditions: Systematically vary parameters (e.g., DMF vs. THF solvents) and compare outcomes.

- Kinetic Studies: Use stopped-flow spectroscopy to track reaction intermediates under controlled conditions.

- Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to predict activation energies for competing pathways (e.g., ethoxy group vs. pyridazine ring reactivity) .

Q. What methodologies are effective for analyzing trace impurities in this compound batches?

Advanced impurity profiling requires:

- LC-HRMS: High-resolution mass spectrometry (e.g., Q-TOF) to identify low-abundance byproducts (e.g., ethoxy-dealkylated pyridazine or dimeric adducts).

- Stability-Indicating Assays: Stress testing under heat (60°C), light (ICH Q1B), and humidity (75% RH) to quantify degradation products .

- NMR Relaxation Measurements: Detect conformational isomers or residual solvents (e.g., DMSO-d6 shifts) .

Q. How can computational tools optimize this compound’s application in drug discovery?

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The ethoxy group’s electron-donating effects may enhance binding affinity.

- QSAR Models: Corrogate substituent effects (e.g., ethoxy vs. methoxy) on pharmacokinetic properties (logP, solubility) .

- MD Simulations: Assess stability of this compound-protein complexes over nanosecond timescales .

Methodological Considerations

Q. Designing experiments to study this compound’s role in catalytic systems

- Objective: Evaluate its ligand behavior in transition-metal complexes.

- Steps:

- Synthesize Pd(II) or Ru(II) complexes and characterize via X-ray crystallography.

- Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against methoxy analogues.

- Analyze turnover numbers (TON) and activation parameters (ΔH‡, ΔS‡) via Eyring plots .

Q. Addressing reproducibility challenges in this compound-based studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.